5-(3,5-Dichlorophenyl)-5-oxovaleric acid

Physicochemical profiling Regioisomer comparison Lead optimization

Researchers requiring a regiochemically pure 3,5-dichlorophenyl synthon for constructing chiral γ-lactones or antifungal/antiparasitic compound libraries often face sourcing challenges with isomeric impurities. This 5-(3,5-dichlorophenyl)-5-oxovaleric acid provides a single positional isomer critical for reproducible cyclization and SAR studies. - Enables oxidative lactonization with Br2/NaHCO3 to yield 5-(3,5-dichlorobenzoyl)oxolan-2-one, a fluralaner-related pharmacophore. - Offers orthogonal -COOH and ketone handles for amidation, esterification, or heterocycle formation. - Available at 95-98% purity with reliable global logistics for R&D supply.

Molecular Formula C11H10Cl2O3
Molecular Weight 261.1 g/mol
CAS No. 172168-00-2
Cat. No. B070748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,5-Dichlorophenyl)-5-oxovaleric acid
CAS172168-00-2
Synonyms5-(3,5-DICHLOROPHENYL)-5-OXOVALERIC ACID
Molecular FormulaC11H10Cl2O3
Molecular Weight261.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)C(=O)CCCC(=O)O
InChIInChI=1S/C11H10Cl2O3/c12-8-4-7(5-9(13)6-8)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)
InChIKeyUCELXQXKMALAOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,5-Dichlorophenyl)-5-oxovaleric Acid: Baseline Profile


5-(3,5-Dichlorophenyl)-5-oxovaleric acid (synonym: 3,5-Dichloro-δ-oxobenzenepentanoic acid) is a halogenated γ-keto acid with the molecular formula C11H10Cl2O3 and a molecular weight of 261.10 g/mol [1]. It belongs to the class of oxovaleric acid derivatives, characterized by a five-carbon valeric acid backbone bearing a ketone functional group at the δ-position and a 3,5-dichlorophenyl substituent at the terminal carbon . The compound is commercially available from multiple suppliers at purities ranging from 95% to 98%, and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research .

Workflow Synthetic intermediate for heterocycle and lactone construction
Selection 3,5-dichlorophenyl regioisomer for SAR and pharmacophore studies
Procurement Multi-supplier availability at 95–98% purity for research continuity

5-(3,5-Dichlorophenyl)-5-oxovaleric Acid: Substitution Risks


The 3,5-dichloro substitution pattern on the phenyl ring of 5-(3,5-dichlorophenyl)-5-oxovaleric acid imparts distinct electronic and steric properties that are not interchangeable with other regioisomers such as the 2,4-dichloro (CAS 172167-99-6) or 3,4-dichloro (CAS 168135-66-8) analogs . The meta-chlorine atoms in the 3,5-positions exert a combined electron-withdrawing inductive effect that differs from ortho- or para-substituted congeners, influencing both the acidity of the carboxylic acid (computed XLogP3-AA = 2.6) and the electrophilicity of the ketone carbonyl [1]. This positional specificity is critical in downstream synthetic applications where regiochemical fidelity determines subsequent reaction outcomes, such as lactonization or heterocycle formation [2]. Simple replacement with a different dichlorophenyl-oxovaleric acid isomer may lead to divergent reactivity profiles and ultimately compromise the integrity of the target molecular architecture.

Regioisomer mismatch: 3,5-dichloro substitution pattern provides distinct electronic and steric effects; 2,4- and 3,4-dichloro analogs may shift reactivity and downstream reaction outcomes.

Lactonization fidelity: Regiochemical positioning of chlorine atoms is critical for intended cyclization pathways; isomer substitution may compromise target molecular architecture.

Lipophilicity profile: Computed XLogP3-AA of 2.6 may not transfer to other dichlorophenyl-oxovaleric acid isomers; physicochemical benchmarks require regioisomer-specific review.

5-(3,5-Dichlorophenyl)-5-oxovaleric Acid: Comparative Evidence


Regioisomer Physicochemical Comparison

The computed lipophilicity (XLogP3-AA) of 5-(3,5-dichlorophenyl)-5-oxovaleric acid is 2.6, reflecting the combined electron-withdrawing effect of the two meta-chlorine substituents [1]. This value provides a baseline for comparison with other regioisomers in the dichlorophenyl-oxovaleric acid series; however, head-to-head experimentally measured logP or logD values for the 3,4-dichloro and 2,4-dichloro analogs are not publicly available to enable a direct quantitative comparison. The computed topological polar surface area (TPSA) for the target compound is 54.4 Ų [2].

Regioisomer physicochemical comparison
Cross-study comparable
XLogP3-AA: 2.6 (computed); TPSA: 54.4 Ų
Reported lipophilicity baseline for regioisomer benchmarking
Comparator logP data not publicly available; direct quantitative comparison not possible
Physicochemical profiling Regioisomer comparison Lead optimization

γ-Lactone Formation: Comparative Reactivity

5-(3,5-Dichlorophenyl)-5-oxovaleric acid undergoes bromine-mediated oxidative cyclization in the presence of sodium bicarbonate to yield 5-(3,5-Dichlorobenzoyl)oxolan-2-one (a γ-butyrolactone derivative) [1]. This reaction exploits the electrophilic character of the δ-ketone, which is modulated by the electron-withdrawing 3,5-dichlorophenyl group. While quantitative yield data for this specific transformation are not reported in the accessible reference, the corresponding reaction of the unsubstituted phenyl analog (5-oxo-5-phenylpentanoic acid) under enantioselective oxidative lactonization conditions has been reported to afford γ-butyrolactones in 40–71% yield with 71–89% enantiomeric excess [2].

γ-Lactone formation reactivity
Class-level inference
Br₂/NaHCO₃-mediated oxidative cyclization demonstrated
Supports heterocyclic building-block viability
Quantitative yield data not reported; unsubstituted phenyl analog yields 40–71% as class-level reference
Synthetic methodology Lactonization Electrophilic cyclization

3,5-Dichlorophenyl as a Privileged Pharmacophore

The 3,5-dichlorophenyl moiety is a privileged substructure in multiple commercial agrochemicals and veterinary parasiticides, including the isoxazoline insecticide/acaricide fluralaner, which incorporates a 5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole core [1]. Additionally, patents describe 3,5-dichlorophenyl compounds as antifungal agents with strong activity against phytopathogenic fungi of the Sclerotinia and Botrytis genera [2]. 5-(3,5-Dichlorophenyl)-5-oxovaleric acid, bearing the identical 3,5-dichlorophenyl pharmacophore with a synthetically versatile δ-keto acid handle, is positioned as a key intermediate for constructing analogs within this bioactive chemical space.

3,5-Dichlorophenyl pharmacophore relevance
Class-level inference
Privileged substructure in fluralaner and patented antifungal chemotypes
Pharmacophoric context for SAR exploration
Structural analogy only; no direct potency comparison implied
Agrochemical intermediate Pharmacophore Fluralaner class

Supplier Purity and Availability

5-(3,5-Dichlorophenyl)-5-oxovaleric acid is commercially available from multiple independent suppliers at verified purity levels: Fluorochem offers the compound at 95% purity (Ref. 10-F022991) with published pricing tiers of approximately ¥5,610/1g, ¥21,582/5g, and ¥47,168/25g for the Chinese market ; Leyan (乐研) supplies the compound at 98% purity (Product No. 1771807) ; and Santa Cruz Biotechnology lists the compound as sc-323340 for research use . In contrast, the 3,4-dichloro regioisomer (CAS 168135-66-8) is typically offered at 97% purity , while the 2,4-dichloro analog (CAS 172167-99-6) sourcing information is less widely available from mainstream catalogues.

Supplier purity and availability
Head-to-head
95–98% purity; ≥3 independent suppliers identified
Multi-supplier sourcing reduces procurement risk
3,4-dichloro isomer available at 97%; 2,4-dichloro isomer sourcing limited
Chemical procurement Purity specification Supplier comparison

5-(3,5-Dichlorophenyl)-5-oxovaleric Acid: Key Applications


3,5-Dichlorobenzoyl γ-Lactone Synthesis

The compound has been demonstrated to undergo oxidative cyclization with bromine and sodium bicarbonate to yield 5-(3,5-Dichlorobenzoyl)oxolan-2-one, a γ-lactone bearing the 3,5-dichlorobenzoyl pharmacophore [1]. This transformation establishes the compound as a viable precursor for constructing chiral γ-butyrolactone derivatives. Researchers engaged in enantioselective lactonization methodology development may employ this substrate, leveraging the electron-deficient aryl ketone to tune reaction rates and selectivity relative to electron-neutral phenyl analogs [2].

3,5-Dichlorophenyl SAR Exploration

Given that the 3,5-dichlorophenyl motif is a core substructure of the commercial antiparasitic fluralaner and is claimed in antifungal patents as an essential pharmacophoric element [1][2], this compound is well-suited as a synthetic intermediate for constructing focused compound libraries. The δ-keto acid functionality provides two orthogonal reactive handles (carboxylic acid and ketone) for diversification via amidation, esterification, reduction, or heterocycle formation, enabling systematic SAR exploration of linker length, heterocycle type, and substitution patterns .

Agrochemical Lead Optimization and Metabolite Studies

The ethyl ester derivative, ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate (CAS 898751-87-6), has been reported as a fungicide with endocrine-disrupting properties [1]. The parent acid may serve as a key intermediate or metabolite in environmental fate and metabolism studies of this class of agrochemicals. Researchers investigating the hydrolytic stability, soil metabolism, or structure-activity relationships of dichlorophenyl-oxovalerate fungicides should consider this compound as a reference standard or synthetic precursor [2].

Physicochemical Profiling and In Silico Validation

With a computed XLogP3-AA of 2.6, a TPSA of 54.4 Ų, and exactly one hydrogen bond donor (carboxylic acid), the compound occupies a favorable region of drug-like physicochemical space [1]. It can serve as a calibration or validation compound for computational models predicting logP, permeability, or solubility of halogenated aromatic keto acids. The availability of the compound at 95–98% purity from multiple vendors supports its use as a reference standard in analytical method development [2].

Application
Selection Property
Validation Focus
3,5-Dichlorobenzoyl γ-lactone synthesis
Electrophilic ketone reactivity
Oxidative cyclization yield and selectivity
3,5-Dichlorophenyl SAR exploration
Dual carboxylic acid/ketone handles
Library diversification and pharmacophore mapping
Agrochemical lead optimization and metabolite studies
Parent acid reference standard
Hydrolytic stability and soil metabolism profiling
Physicochemical profiling and in silico validation
Computed logP and TPSA benchmarks
Model calibration for halogenated aromatic keto acids
Quote Request

Request a Quote for 5-(3,5-Dichlorophenyl)-5-oxovaleric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.